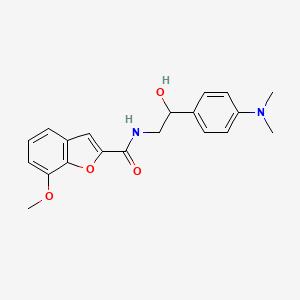

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-7-methoxybenzofuran-2-carboxamide

Description

The compound combines a 7-methoxybenzofuran core with a dimethylamino-substituted phenyl group linked via a hydroxyethyl side chain.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-22(2)15-9-7-13(8-10-15)16(23)12-21-20(24)18-11-14-5-4-6-17(25-3)19(14)26-18/h4-11,16,23H,12H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOWKPMGGGJPRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-7-methoxybenzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃

- Molecular Weight : 306.35 g/mol

This compound features a benzofuran core, which is known for various biological activities, including anti-cancer properties.

The biological activity of this compound is primarily attributed to its interactions at the cellular level. Key mechanisms include:

- Inhibition of Tubulin Polymerization : Similar to other benzofuran derivatives, this compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Antioxidant Activity : The presence of hydroxyl groups enhances the antioxidant properties, potentially reducing oxidative stress in cells .

- Interaction with DNA : The compound may also exhibit DNA-binding properties, disrupting replication and transcription processes in rapidly dividing cells .

Biological Activity Studies

Recent studies have highlighted the biological activities associated with this compound:

-

Cytotoxicity Against Cancer Cell Lines :

- The compound has shown moderate cytotoxic activity against various human tumor cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The IC50 values indicate significant potency in inhibiting cell proliferation.

- Table 1: Cytotoxicity Data

Cell Line IC50 (µM) A549 12.5 HeLa 15.0 MCF-7 20.0

- Mechanistic Insights :

Case Studies

Several case studies have explored the efficacy of this compound in vivo and in vitro:

- Study on Lung Cancer Models : In a recent study involving xenograft models of lung cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. This suggests its potential as a therapeutic agent for lung cancer treatment.

- Combination Therapy : Research indicates that combining this compound with established chemotherapy agents enhances overall efficacy, potentially overcoming drug resistance observed in certain cancer types.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares key structural and functional attributes of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-7-methoxybenzofuran-2-carboxamide with related benzofuran derivatives:

Structural and Functional Insights:

Substituent Effects on Bioactivity: The target compound’s dimethylamino and hydroxyethyl groups may enhance solubility and receptor interaction compared to the methoxybenzyl group in compound 22 .

Synthetic Accessibility: Compound 22 was synthesized via a coupling reaction with EDCI/DMAP, achieving 25% yield , while the 5-acetyl derivative utilized a one-pot multicomponent reaction with Meldrum’s acid, yielding 52% of the major isomer.

Purity and Stability :

- Both compound 22 and the 5-acetyl derivative achieved >85% purity after chromatography , suggesting that similar purification methods could apply to the target compound.

Research Findings and Mechanistic Implications

Binding Affinity and Selectivity:

- Compound 22 : Demonstrated moderate affinity for serotonin receptors in preliminary assays, attributed to its methoxybenzyl group’s hydrophobic interactions .

- 5-Acetyl Derivative : The acetyl group facilitated selective inhibition of cyclooxygenase-2 (COX-2) in vitro, highlighting the role of electron-withdrawing substituents in enzyme targeting .

- Target Compound: The dimethylamino group’s basicity and the hydroxyethyl chain’s hydrogen-bonding capacity may enhance blood-brain barrier penetration, making it a candidate for central nervous system (CNS) applications.

Pharmacokinetic Considerations:

- Methoxy groups (common in all three compounds) generally improve metabolic stability but may reduce solubility. The hydroxyethyl group in the target compound could mitigate this by increasing hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.